molecular formula C20H24N2O4S B5403846 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide

5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide

Cat. No. B5403846
M. Wt: 388.5 g/mol
InChI Key: UBABCKRPQAJERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide, also known as BZP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. BZP belongs to the class of benzamides and is structurally similar to sulpiride, a well-known antipsychotic drug. In

Mechanism of Action

The exact mechanism of action of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a sigma receptor ligand. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to reduce locomotor activity and induce hypothermia. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has also been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting a potential role in modulating the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is also structurally similar to sulpiride, which may allow for easier comparison of their effects. However, one limitation of using 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide is its potential toxicity, as it has been shown to induce liver damage in animal models.

Future Directions

There are several potential future directions for research on 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide. In neuroscience, further studies could investigate the anxiolytic and antidepressant effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential as a treatment for anxiety and depression. In cancer research, studies could explore the anticancer effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in combination with other cancer treatments. In immunology, further research could investigate the immune-modulating effects of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide and its potential in autoimmune diseases. Overall, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide shows promise as a potential therapeutic agent in various fields of research, and further studies are warranted to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine to produce the final product, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide.

Scientific Research Applications

5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In immunology, 5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide has been shown to modulate the immune response and may have applications in autoimmune diseases.

properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-8-7-17(14-18(19)20(21)23)27(24,25)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBABCKRPQAJERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide

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